An In-depth Technical Guide to Val-Cit-PAB-Monomethyl Dolastatin 10: Structure, Function, and Application in Antibody-Drug Conjugates
An In-depth Technical Guide to Val-Cit-PAB-Monomethyl Dolastatin 10: Structure, Function, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Val-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) drug-linker, a critical component in the development of targeted cancer therapies. We will delve into its chemical structure, mechanism of action, and the experimental protocols utilized in its synthesis and evaluation. It is important to note that the term "Vat-Cit-PAB-Monomethyl Dolastatin 10" is a common typographical error; the correct nomenclature is Val-Cit-PAB-Monomethyl Dolastatin 10, where "Val" refers to the amino acid Valine.
Structure and Components
Val-Cit-PAB-Monomethyl Dolastatin 10 is a meticulously designed drug-linker system comprised of three key components: a cleavable dipeptide linker (Valine-Citrulline), a self-immolative spacer (p-aminobenzyl carbamate (B1207046) - PAB), and a potent cytotoxic payload (Monomethyl Auristatin E - MMAE), which is a synthetic derivative of the natural product Dolastatin 10.
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Valine-Citrulline (Val-Cit) Linker: This dipeptide serves as a stable linker in the systemic circulation. It is specifically designed to be recognized and cleaved by proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of cancer cells. This targeted cleavage is a cornerstone of the drug-linker's tumor-specific activity.
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p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified and fully active cytotoxic drug.
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Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the marine mollusk Dolabella auricularia. It functions as a powerful inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a crucial structure for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis). Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug and requires targeted delivery via systems like antibody-drug conjugates (ADCs).
Below is a diagram illustrating the chemical structure of a maleimidocaproyl-functionalized Val-Cit-PAB-MMAE, ready for conjugation to an antibody.
Function and Mechanism of Action
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process designed for targeted cytotoxicity.
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Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
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Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosomes.
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Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by Cathepsin B.
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Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm of the cancer cell.
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Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.
The following diagram illustrates the mechanism of action of a vc-MMAE ADC.
Quantitative Data: In Vitro Cytotoxicity
The potency of Val-Cit-PAB-MMAE is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for free MMAE and vc-MMAE ADCs.
Table 1: IC50 Values of Free Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) |
| DoHH2 | Non-Hodgkin Lymphoma | 0.02 |
| Jurkat | T-cell Leukemia | 0.099 |
| Various NHL cell lines | Non-Hodgkin Lymphoma | 0.099 - 1.348[1] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[2] |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37[2] |
| H125 | Non-Small Cell Lung Cancer | 7.37 - 8.04 ng/mL |
Table 2: IC50 Values of Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs)
| ADC Target | Cell Line | Cancer Type | IC50 |
| CD22 (HB22.7) | DoHH2 | Non-Hodgkin Lymphoma | 20 ng/mL[1] |
| CD22 (HB22.7) | Granta 519 | Non-Hodgkin Lymphoma | 284 ng/mL[1] |
| HER2 | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM[3] |
| N/A | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM[3] |
| EGFR (RC68) | H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL[4] |
| Trop-2 (SY02) | Various | Pancreatic Cancer | 0.23 - 1.16 nM[5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, conjugation, and evaluation of Val-Cit-PAB-MMAE.
Synthesis of Mc-Val-Cit-PAB-MMAE
The synthesis of the maleimidocaproyl-Val-Cit-PAB-MMAE drug-linker is a multi-step process involving solid-phase peptide synthesis and solution-phase chemistry. An improved methodology has been described to ensure high yield and diastereoselectivity.[6]
General Steps:
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Synthesis of the Dipeptide Linker (Mc-Val-Cit-PAB-OH): This is often achieved through a modified solid-phase or solution-phase synthesis route to couple maleimidocaproic acid, valine, citrulline, and p-aminobenzyl alcohol.
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Conjugation to MMAE: The carboxyl group of the linker is activated and then reacted with the N-terminus of MMAE to form an amide bond.
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Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to a Monoclonal Antibody
The Mc-Val-Cit-PAB-MMAE is typically conjugated to the antibody via the thiol groups of cysteine residues.
General Steps:
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Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups.
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Conjugation Reaction: The maleimide (B117702) group of Mc-Val-Cit-PAB-MMAE reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.
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Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.
The following diagram outlines a general workflow for ADC synthesis and characterization.
Characterization of the Antibody-Drug Conjugate
The resulting ADC must be thoroughly characterized to ensure its quality and consistency.
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Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR.[7][8][9]
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Aggregation: Size-Exclusion Chromatography (SEC) is used to assess the presence of aggregates, which can impact the safety and efficacy of the ADC.[7][8][9][10]
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Purity: Reversed-phase liquid chromatography (RP-LC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity of the ADC.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
General Steps:
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Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
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Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and free MMAE.
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Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
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MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
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Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is read on a microplate reader, and the IC50 value is calculated.
Signaling Pathways
The primary mechanism of action of MMAE is the disruption of microtubule dynamics. This leads to a cascade of downstream signaling events culminating in apoptosis.
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G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to arrest in the G2/M phase of the cell cycle.
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Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to the execution of programmed cell death.
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Akt/mTOR Pathway Inhibition: Studies have shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[11]
The following diagram illustrates the signaling pathway of MMAE-induced apoptosis.
References
- 1. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. waters.com [waters.com]
